N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted at the 6-position with chlorine and a benzamide moiety modified with a methanesulfonyl group at the 4-position. The compound also includes a pyridin-2-ylmethyl substituent on the benzamide nitrogen.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-30(27,28)17-8-5-14(6-9-17)20(26)25(13-16-4-2-3-11-23-16)21-24-18-10-7-15(22)12-19(18)29-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBJZWHBYCMDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methanesulfonylbenzoyl Chloride
The methanesulfonylbenzoyl chloride intermediate is critical for introducing the sulfonyl group into the benzamide backbone.
Reaction Conditions and Mechanism
4-Methanesulfonylbenzoic acid (1.0 mmol) undergoes chlorination using thionyl chloride (5.0 mmol) in anhydrous dichloromethane (10 mL) under reflux (60°C, 4 h). The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding 4-methanesulfonylbenzoyl chloride as a pale-yellow solid (Yield: 95%).
Table 1: Synthesis Parameters for 4-Methanesulfonylbenzoyl Chloride
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methanesulfonylbenzoic acid | Thionyl chloride | Dichloromethane | 60°C | 4 h | 95% |
Preparation of N-(6-Chloro-1,3-Benzothiazol-2-yl)-4-Methanesulfonylbenzamide
Coupling the benzothiazole amine with the acyl chloride forms the benzamide core.
Acylation of 2-Amino-6-Chloro-1,3-Benzothiazole
2-Amino-6-chloro-1,3-benzothiazole (1.0 mmol) reacts with 4-methanesulfonylbenzoyl chloride (1.2 mmol) in dioxane (10 mL) using triethylamine (1.5 mmol) as a base. The mixture is refluxed (3–4 h), monitored by TLC, and quenched with saturated Na₂CO₃. The precipitate is filtered and dried to yield the intermediate.
Table 2: Acylation Reaction Parameters
| Benzothiazole Derivative | Acyl Chloride | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 2-Amino-6-chloro-1,3-benzothiazole | 4-Methanesulfonylbenzoyl chloride | Triethylamine | Dioxane | Reflux | 4 h | 92% |
Alkylation of the Benzamide Nitrogen with (Pyridin-2-yl)Methyl Group
Introducing the pyridinylmethyl substituent requires selective alkylation of the benzamide nitrogen.
Optimization of Alkylation Conditions
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide (1.0 mmol) reacts with (pyridin-2-yl)methyl bromide (1.5 mmol) in N,N-dimethylformamide (5 mL) using potassium carbonate (3.0 mmol) as a base. The mixture is stirred at 80°C (12 h), filtered, and purified via column chromatography.
Table 3: Alkylation Reaction Parameters
| Benzamide Intermediate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide | (Pyridin-2-yl)methyl bromide | K₂CO₃ | N,N-Dimethylformamide | 80°C | 12 h | 75% |
Spectroscopic Characterization and Validation
Infrared Spectroscopy (IR)
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several benzothiazol-2-yl benzamide derivatives. Below is a detailed comparison of its features against analogous molecules:
Structural Analogues and Substituent Effects
Key Observations
Halogen Substitution :
- The 6-chloro group on the benzothiazole ring (target compound) contrasts with 4,5-dichloro (), 6-fluoro (), and 4-chloro () analogues. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence steric interactions and electronic effects on the benzothiazole core.
Sulfonyl vs. However, bulkier sulfonyl groups like piperidinyl () or pyrrolidine () may improve solubility through increased hydrophilicity.
Pyridylmethyl Substituents :
- The pyridin-2-ylmethyl chain (target compound) differs from pyridin-3-ylmethyl () in spatial orientation, which could affect hydrogen bonding or aromatic stacking with biological targets.
Molecular Weight Trends: The hydrochloride salt in (567.2 g/mol) and the cyano-substituted compound in (404.9 g/mol) highlight how substituents and salt formation influence molecular weight, with implications for pharmacokinetics (e.g., permeability, clearance).
Pharmacological and Physicochemical Implications
- Solubility : Methanesulfonyl and piperidinyl/pyrrolidine sulfonyl groups () likely enhance aqueous solubility compared to hydrophobic substituents like methoxy ().
- Metabolic Stability: Electron-withdrawing groups (e.g., cyano in ) may reduce oxidative metabolism, whereas methyl or ethyl chains () could increase susceptibility to enzymatic degradation.
- Salt Forms : Hydrochloride salts () improve crystallinity and formulation stability, a feature absent in the target compound.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent literature.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Benzothiazole moiety : Provides a core structure known for various pharmacological activities.
- Chloro group : Positioned at the 6th carbon, enhancing reactivity.
- Methanesulfonamide group : Imparts solubility and potential interactions with biological targets.
- Pyridine derivative : Contributes to the compound's pharmacological profile.
The molecular formula is with a molecular weight of approximately 360.81 g/mol .
Synthesis
The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions include:
- Solvent : Dichloromethane or similar organic solvents.
- Temperature : Room temperature to slightly elevated conditions.
- Reaction Time : Several hours to ensure complete conversion.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has shown efficacy against various bacterial strains. A study highlighted its potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes and microbial resistance mechanisms. This inhibition could be due to its structural similarity to known enzyme substrates or inhibitors .
The proposed mechanism of action involves:
- Enzyme Interaction : Binding to active sites of specific enzymes, leading to inhibition.
- Cytokine Modulation : Reducing levels of inflammatory mediators through interference with signaling pathways.
- Cellular Uptake : The pyridine component may enhance cellular uptake and bioavailability, increasing the compound's efficacy in biological systems.
Case Studies
Several case studies have documented the biological activity of similar benzothiazole derivatives:
- Study on Antibacterial Activity : A derivative exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anti-inflammatory Study : In an animal model, administration of a related compound resulted in reduced paw edema and lower serum levels of inflammatory markers .
Data Summary
Q & A
Q. What are the common synthetic routes for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzothiazole core. Key steps include:
- Step 1 : Chlorination of the benzothiazole ring at the 6-position using reagents like POCl₃ or SOCl₂ under reflux conditions.
- Step 2 : Coupling the chlorinated benzothiazole with 4-methanesulfonylbenzoyl chloride via nucleophilic substitution or amidation.
- Step 3 : Introducing the pyridin-2-ylmethyl group via alkylation or reductive amination.
Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are critical for yield optimization. Analytical validation using HPLC (purity >95%) and ¹H/¹³C NMR (to confirm substitution patterns) is essential .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer : Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELX software (e.g., SHELXL) is widely used for refinement, especially for resolving ambiguities in electron density maps .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- FT-IR spectroscopy : Confirms functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹, benzothiazole C-N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Discrepancies in reported crystal structures (e.g., torsional angles of the pyridinylmethyl group) are addressed by:
Q. How do modifications to the benzothiazole or pyridine moieties affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Benzothiazole substitution : Chlorine at position 6 enhances electrophilicity, improving target binding (e.g., kinase inhibition). Fluorine analogs () show reduced potency due to weaker H-bonding .
- Pyridine methylation : Adding methyl groups to pyridine (e.g., at position 2) increases lipophilicity (logP >3.5), enhancing blood-brain barrier penetration.
Computational docking (e.g., AutoDock Vina ) and in vitro assays (IC₅₀ values) validate these trends .
Q. What experimental designs are used to assess enzyme inhibition mechanisms?
- Methodological Answer : Mechanistic studies involve:
- Kinetic assays : Measuring inhibition constants (Kᵢ) under varying substrate concentrations (Lineweaver-Burk plots).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Covalent binding analysis : LC-MS/MS detects adduct formation with catalytic cysteine residues.
For example, the sulfonyl group in this compound acts as a Michael acceptor in covalent inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
